4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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Overview
Description
- is a compound with the following chemical formula:
- It contains a cyclohexene ring with a carboxylic acid group and a hydroxyl group attached. The presence of ^13C isotopes at specific positions in the cyclohexene ring makes it a labeled compound.
- This compound is used in various scientific applications due to its unique isotopic labeling.
4-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: C7H7O3
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing ^13C isotopes into the cyclohexene ring. One common method is to start with commercially available ^13C-labeled precursors and perform chemical transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, one approach involves the Diels-Alder reaction between a ^13C-labeled diene and a dienophile.
Industrial Production: While not widely produced industrially, researchers synthesize it in laboratories for specialized applications.
Chemical Reactions Analysis
Reactions: It can undergo various reactions typical of carboxylic acids, including oxidation, esterification, and decarboxylation.
Common Reagents and Conditions: Reagents like strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: Hydroxylation at the cyclohexene ring and esterification with alcohols are common reactions.
Scientific Research Applications
Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control in pharmaceuticals and environmental monitoring.
Mechanism of Action
- The compound itself does not exert specific effects; its value lies in its isotopic labeling.
- Researchers use it to track metabolic pathways, study protein-ligand interactions, and understand drug metabolism.
Comparison with Similar Compounds
Similar Compounds: Other labeled carboxylic acids, such as ^13C-labeled benzoic acid or other isotopically labeled derivatives.
Uniqueness: The specific position of ^13C isotopes in the cyclohexene ring distinguishes it from other labeled compounds.
Properties
CAS No. |
287399-28-4 |
---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
145.070 g/mol |
IUPAC Name |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
FJKROLUGYXJWQN-BNUYUSEDSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O |
Origin of Product |
United States |
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